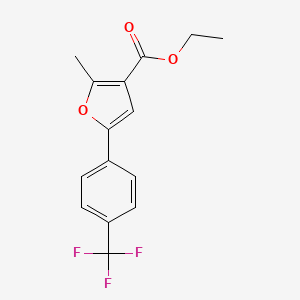

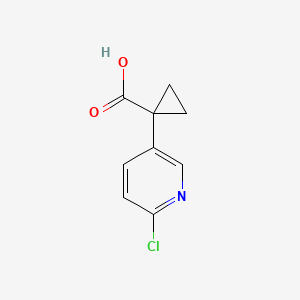

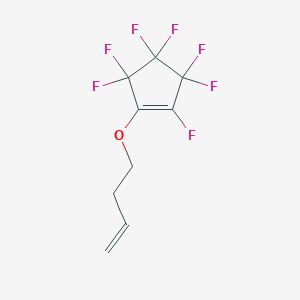

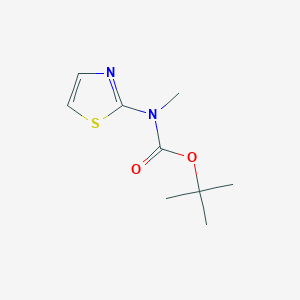

amine CAS No. 1499737-16-4](/img/structure/B1444477.png)

[(3-Fluoro-5-methylphenyl)methyl](methyl)amine

Overview

Description

3-Fluoro-5-methylphenyl)methyl](methyl)amine (FMMA) is a fluorinated amine compound with a wide range of applications in scientific research and industrial processes. It is a colorless, volatile liquid with a pungent odor and is used as a catalyst in organic synthesis. FMMA is a versatile compound with a number of advantageous properties, such as high reactivity and low toxicity.

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

A study highlights the application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents in PFAS removal suggests potential uses for (3-Fluoro-5-methylphenyl)methylamine in environmental remediation technologies. The study emphasizes the role of electrostatic and hydrophobic interactions in the sorption process, indicating the significance of amine functionalities in water treatment applications (Ateia et al., 2019).

Fluorescent Chemosensors

Research on 4-methyl-2,6-diformylphenol (DFP), a compound related to the chemical structure of interest, focuses on its use in developing fluorescent chemosensors for detecting various analytes. This application in coordination chemistry suggests potential for (3-Fluoro-5-methylphenyl)methylamine in creating sensitive and selective sensors for environmental monitoring, medical diagnostics, and research purposes (Roy, 2021).

Organic Synthesis

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing flurbiprofen, demonstrates the significance of fluoro- and bromo- substituted compounds in pharmaceutical synthesis. This relevance suggests that (3-Fluoro-5-methylphenyl)methylamine may also be valuable in the synthesis of complex organic molecules, offering pathways for the development of new drugs and materials (Qiu et al., 2009).

Marine Chemistry and Environmental Monitoring

The determination of total dissolved free primary amines in seawater using fluorescence highlights the environmental importance of nitrogen-containing compounds. This study suggests applications of (3-Fluoro-5-methylphenyl)methylamine in understanding nitrogen cycles in marine environments and assessing water quality (Aminot & Kérouel, 2006).

Cancer Research

Research on the dietary causes of breast cancer implicates heterocyclic amines, formed in cooked meats, as etiological agents. This indicates a broader context for studying the effects of nitrogen-containing compounds, including (3-Fluoro-5-methylphenyl)methylamine, on human health and disease mechanisms (Snyderwine, 1994).

These applications demonstrate the versatility and potential of (3-Fluoro-5-methylphenyl)methylamine in scientific research, spanning environmental science, chemistry, and health sciences. The studies underscore the importance of understanding the chemical interactions, environmental fate, and biological effects of such compounds to leverage their benefits across various fields.

properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7-3-8(6-11-2)5-9(10)4-7/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEJZFXQRIDNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Fluoro-5-methylphenyl)methyl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.